molecular formula C10H9F3O3S B8526417 2-Methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoic acid

2-Methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoic acid

Cat. No. B8526417
M. Wt: 266.24 g/mol
InChI Key: REVNVSSONPEOEQ-UHFFFAOYSA-N
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Patent
US08063098B2

Procedure details

The title compound, white solid, MS: m/e=265.1 [(M−H)−], was prepared in accordance with the general method of intermediate E from 2-methoxy-4-(trifluoromethyl)benzoic acid and dimethyl disulfide.
[Compound]
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[CH3:16][S:17]SC>>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([C:12]([F:13])([F:14])[F:15])[CH:9]=[C:8]([S:17][CH3:16])[C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
intermediate E
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C(=CC(=C1)C(F)(F)F)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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